![molecular formula C18H23N3O3 B4012479 1-methyl-3-{[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]carbonyl}-5,6,7,8-tetrahydroquinolin-2(1H)-one](/img/structure/B4012479.png)
1-methyl-3-{[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]carbonyl}-5,6,7,8-tetrahydroquinolin-2(1H)-one
Description
Synthesis Analysis
The synthesis of similar tetrahydroquinoline derivatives has been explored through various methods, including ultrasound irradiation and conventional methods. These approaches have led to the efficient creation of methyl 2-methyl-4-aryl-5-oxo-1H,4H-5,6,7,8-tetrahydroquinoline-3-carboxylates, utilizing the condensation of cyclic 1,3-diones with aromatic aldehydes and β-aminocrotonate (Thirumalai, Murugan, & Ramakrishnan, 2006). Another synthesis route involves the regio- and diastereoselective condensation of 1,1-bis(silyloxy)ketene acetals with isoquinolinium salts, leading to functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones (Ullah, Rotzoll, Schmidt, Michalik, & Langer, 2005).
Molecular Structure Analysis
Investigations into the structural aspects of similar compounds have been conducted, revealing insights into their crystalline structures and molecular conformations. For example, structural investigations on 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indoles showcased the molecular shapes and intermolecular interactions pivotal in their crystallization processes (Yamuna, Sridharan, Prasad, & Zeller, 2010).
Chemical Reactions and Properties
The chemical reactivity and properties of tetrahydroquinoline derivatives are diverse, with studies showing their involvement in various chemical reactions. For instance, the one-pot syntheses of isoquinolin-3-ones utilizing Ugi-4CR post-transformation strategies highlight the compound's versatility in forming structurally diverse molecules (Che, Li, Yu, Li, Xin, Zhou, Lin, & Yang, 2013).
properties
IUPAC Name |
1-methyl-3-[(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl]-5,6,7,8-tetrahydroquinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-20-15-5-3-2-4-11(15)8-14(17(20)23)18(24)21-12-6-7-13(21)10-19-16(22)9-12/h8,12-13H,2-7,9-10H2,1H3,(H,19,22)/t12-,13+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZWOVFLILDPAU-OLZOCXBDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C=C(C1=O)C(=O)N3C4CCC3CNC(=O)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(CCCC2)C=C(C1=O)C(=O)N3[C@@H]4CC[C@H]3CNC(=O)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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